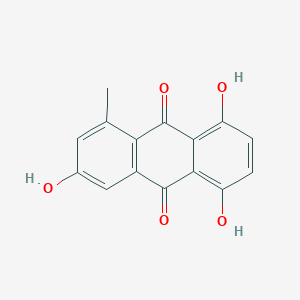
3-Amino-4-hydroxyfluoranthene-8,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-hydroxyfluoranthene-8,9-dione is a chemical compound known for its unique structure and properties It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxyfluoranthene-8,9-dione typically involves multi-step organic reactions. One common method includes the nitration of fluoranthene followed by reduction to introduce the amino group. The hydroxyl group can be introduced through hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The choice of industrial methods depends on factors like cost, efficiency, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-hydroxyfluoranthene-8,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
3-Amino-4-hydroxyfluoranthene-8,9-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-4-hydroxyfluoranthene-8,9-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-hydroxyfluoranthene: Lacks the dione functional group, leading to different chemical properties and reactivity.
4-Hydroxyfluoranthene-8,9-dione:
3-Amino-9,10-dihydroxyfluoranthene: Contains additional hydroxyl groups, which can influence its solubility and reactivity.
Uniqueness
3-Amino-4-hydroxyfluoranthene-8,9-dione is unique due to the presence of both amino and hydroxyl groups, along with the dione structure. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential for various applications in scientific research and industry.
Propriétés
Numéro CAS |
192704-01-1 |
|---|---|
Formule moléculaire |
C16H9NO3 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
4-amino-9-hydroxyfluoranthene-3,8-dione |
InChI |
InChI=1S/C16H9NO3/c17-11-3-1-7-9-5-13(19)14(20)6-10(9)8-2-4-12(18)16(11)15(7)8/h1-6,20H,17H2 |
Clé InChI |
KPNLCSFVHYIXQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=O)C=CC3=C4C=C(C(=O)C=C4C1=C32)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)
![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)



![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)


![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)

![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)


